Boc-L-2-氰基苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

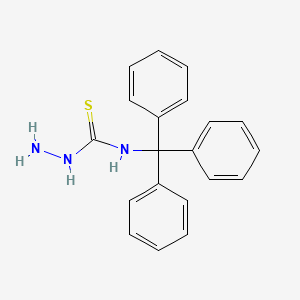

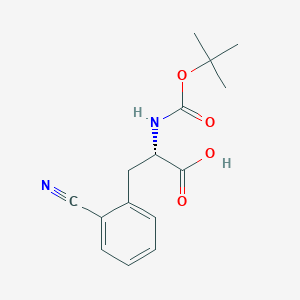

Boc-L-2-Cyanophenylalanine is a synthetic amino acid, created by altering natural amino acids . It is one of the various analogs of phenylalanine that have been developed for research purposes . It is made up of a modified version of phenylalanine, which has a cyano group attached to the base molecule .

Molecular Structure Analysis

The molecular structure of Boc-L-2-Cyanophenylalanine is represented by the linear formula C15H18N2O4 . Its IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-cyanophenyl)propanoic acid .Physical And Chemical Properties Analysis

Boc-L-2-Cyanophenylalanine is a white to yellow solid . It has a molecular weight of 290.32 . It should be stored at room temperature .科学研究应用

Identification of Substrate Specificity

Boc-L-2-Cyanophenylalanine can be used in the identification of substrate specificity . This involves determining the particular substrate or set of substrates that an enzyme or protein receptor can bind to.

Investigation of Mechanism of Action of Enzymes

This compound can also be used to investigate the mechanism of action of enzymes . This refers to the process by which an enzyme catalyzes a reaction, including the various stages of the reaction and the molecular interactions involved.

Investigation of Protein-Protein Interactions

Boc-L-2-Cyanophenylalanine can be used in the investigation of protein-protein interactions . These interactions are crucial for many biological processes, and understanding them can provide insights into the functioning of cells and organisms.

Study of Protein Structure and Function

This compound is useful in the study of protein structure and function . By incorporating it into proteins, researchers can gain insights into the roles of different amino acids in protein structure and function.

安全和危害

Boc-L-2-Cyanophenylalanine is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

Boc-L-2-Cyanophenylalanine is a synthetic amino acid, which means it is created by altering natural amino acids . It is one of the various analogs of phenylalanine that have been developed for research purposes . The primary targets of Boc-L-2-Cyanophenylalanine are enzymes and proteins that interact with phenylalanine .

Mode of Action

Boc-L-2-Cyanophenylalanine interacts with its targets by mimicking the structure of phenylalanine . The cyano group attached to the base molecule of phenylalanine allows Boc-L-2-Cyanophenylalanine to bind to the active sites of enzymes and proteins . This interaction can result in changes to the function of these enzymes and proteins .

Biochemical Pathways

The biochemical pathways affected by Boc-L-2-Cyanophenylalanine are those that involve phenylalanine . These include the synthesis of proteins and other biomolecules. The downstream effects of these pathways can vary widely, depending on the specific role of the target enzyme or protein .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of Boc-L-2-Cyanophenylalanine’s action would depend on the specific target and the biochemical pathway involved . For example, if the target is an enzyme involved in protein synthesis, the action of Boc-L-2-Cyanophenylalanine could result in the production of proteins with altered structures or functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-L-2-Cyanophenylalanine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to interact with its targets . For example, certain conditions might enhance or inhibit the binding of Boc-L-2-Cyanophenylalanine to its targets .

属性

IUPAC Name |

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-cyano-L-phenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)